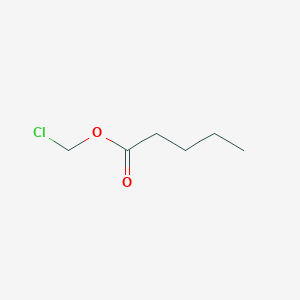

Chloromethyl pentanoate

CAS No.: 77877-94-2

Cat. No.: VC4126764

Molecular Formula: C6H11ClO2

Molecular Weight: 150.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77877-94-2 |

|---|---|

| Molecular Formula | C6H11ClO2 |

| Molecular Weight | 150.6 g/mol |

| IUPAC Name | chloromethyl pentanoate |

| Standard InChI | InChI=1S/C6H11ClO2/c1-2-3-4-6(8)9-5-7/h2-5H2,1H3 |

| Standard InChI Key | ZYDSTVMBNBPPLQ-UHFFFAOYSA-N |

| SMILES | CCCCC(=O)OCCl |

| Canonical SMILES | CCCCC(=O)OCCl |

Introduction

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 151.05203 | 128.1 |

| [M+Na]+ | 173.03397 | 139.3 |

| [M+NH4]+ | 168.07857 | 136.3 |

| [M-H]- | 149.03747 | 127.4 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Chloromethyl pentanoate is synthesized via acid-catalyzed esterification of pentanoic acid and chloromethanol. Sulfuric acid (H₂SO₄) is typically employed as a catalyst, facilitating protonation of the carbonyl oxygen and enhancing electrophilicity. The reaction proceeds under reflux conditions (60–80°C) to achieve equilibrium favoring ester formation:

Yields exceeding 80% are attainable with stoichiometric reactant ratios and continuous water removal to prevent hydrolysis.

Industrial-Scale Production

Industrial processes utilize continuous flow reactors to optimize efficiency. Automated systems regulate reactant feed rates (pentanoic acid: 0.5–1.0 L/min; chloromethanol: 0.3–0.7 L/min) and maintain temperatures at 70±5°C. Post-synthesis, fractional distillation isolates chloromethyl pentanoate (boiling point: 182–185°C) from unreacted precursors .

Physicochemical Properties

Thermal and Spectral Characteristics

Chloromethyl pentanoate exhibits a Kovats Retention Index (RI) of 989 on non-polar SE-30 columns at 100°C, increasing to 1417 on polar Carbowax 20M columns at 160°C . These values are pivotal for gas chromatography (GC) identification.

Table 2: Kovats Retention Indices Under Varied Conditions

| Column Type | Temperature (°C) | RI |

|---|---|---|

| SE-30 (Non-polar) | 100 | 989 |

| Carbowax 20M | 160 | 1417 |

Solubility and Stability

The compound is sparingly soluble in water (0.2 g/L at 25°C) but miscible with organic solvents like diethyl ether and dichloromethane. Hydrolytic degradation occurs in aqueous alkaline media, necessitating anhydrous storage conditions .

Reactivity and Chemical Behavior

Hydrolysis

In acidic or basic environments, chloromethyl pentanoate undergoes hydrolysis to yield pentanoic acid and chloromethanol:

The rate constant () for alkaline hydrolysis (pH 12) is at 25°C.

Nucleophilic Substitution

The chloromethyl group’s electrophilic carbon is susceptible to nucleophilic attack. For instance, reaction with sodium azide (NaN₃) produces azidomethyl pentanoate, a precursor for Staudinger ligation:

Oxidation Pathways

Oxidation with potassium permanganate (KMnO₄) under acidic conditions cleaves the ester, yielding valeric acid and carbon dioxide:

Applications in Industrial and Research Contexts

Pharmaceutical Intermediates

Chloromethyl pentanoate is a precursor in synthesizing prodrugs and active pharmaceutical ingredients (APIs). For example, its reaction with amines generates amide derivatives used in antihypertensive agents .

Polymer Chemistry

The compound serves as a cross-linking agent in polyurethane foams, enhancing thermal stability. Industrial formulations incorporate 0.5–2.0 wt% chloromethyl pentanoate to optimize polymer rigidity .

| Hazard | Precautionary Measures |

|---|---|

| Flammability | Store in explosion-proof freezers (-20°C) |

| Skin Corrosion | Use nitrile gloves and face shields |

Analytical Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis using SE-30 columns resolves chloromethyl pentanoate at 12.3 min (retention time). Characteristic fragments include m/z 57 (C₄H₉⁺) and m/z 91 (C₃H₇ClO⁺) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): δ 4.6 (s, 2H, -OCH₂Cl), 2.3 (t, 2H, -COOCH₂), 1.6–1.3 (m, 4H, -CH₂), 0.9 (t, 3H, -CH₃) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume